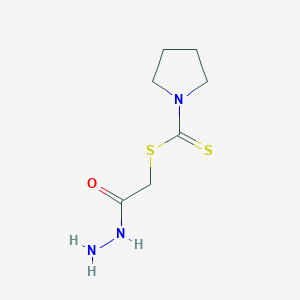![molecular formula C10H13N3S B2429214 3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea CAS No. 1661847-00-2](/img/structure/B2429214.png)
3-[(1E)-(dimethylamino)methylidene]-1-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((dimethylamino)methylene)-N’-phenylthiourea is an organic compound that has garnered interest due to its unique chemical structure and reactivity. This compound features a thiourea backbone with a dimethylamino group and a phenyl group attached, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((dimethylamino)methylene)-N’-phenylthiourea typically involves the reaction of N,N-dimethylformamide dimethyl acetal with N-phenylthiourea. This reaction is carried out under anhydrous conditions, often in the presence of a solvent like toluene or xylene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-((dimethylamino)methylene)-N’-phenylthiourea are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-((dimethylamino)methylene)-N’-phenylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in reactions with N-((dimethylamino)methylene)-N’-phenylthiourea include hydrazine, hydroxylamine, and phenylhydrazine. These reactions are typically carried out under mild to moderate heating conditions, often in the presence of a solvent like ethanol or methanol .
Major Products Formed
The major products formed from reactions involving N-((dimethylamino)methylene)-N’-phenylthiourea include various heterocyclic compounds such as pyrazoles, isoxazoles, and 1-phenyl-1H-pyrazoles. These products are of significant interest due to their potential biological activities .
Aplicaciones Científicas De Investigación
N-((dimethylamino)methylene)-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly heterocycles.
Medicine: Some derivatives of this compound have shown potential as anticancer and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of N-((dimethylamino)methylene)-N’-phenylthiourea involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can also interact with biological targets, potentially inhibiting enzymes or interfering with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide dimethyl acetal: A related compound used in similar synthetic applications.
N-Phenylthiourea: Shares the thiourea backbone but lacks the dimethylamino group.
N-((dimethylamino)methylene)benzothioamide: Another related compound with similar reactivity.
Uniqueness
N-((dimethylamino)methylene)-N’-phenylthiourea is unique due to its combination of the dimethylamino group and the phenylthiourea structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-13(2)8-11-10(14)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOIYVCUBYCEKA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
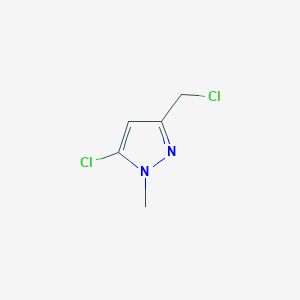
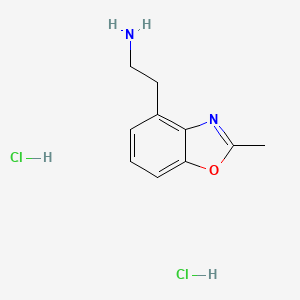
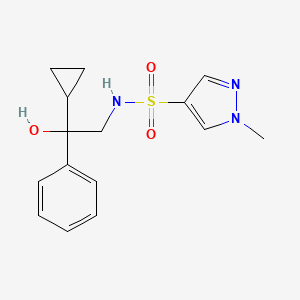
![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
![Tert-butyl 2-[(4-fluorophenyl)amino]propanoate](/img/structure/B2429138.png)
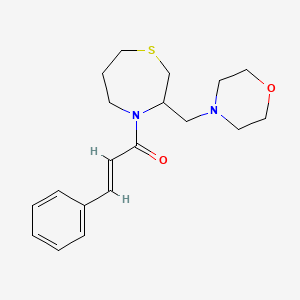
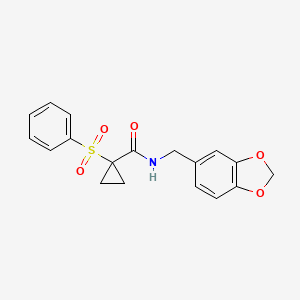
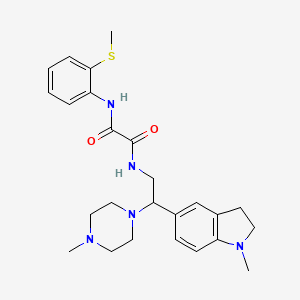
![6-methyl-4-oxo-N-pyridin-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2429145.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2429146.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2429148.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)
![3-chloro-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)
